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Compound Name: 4-(Bromomethyl)tetrahydropyran

Cat. No.: B1272162

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)tetrahydropyran is a versatile bifunctional reagent utilized in organic
synthesis as an alkylating agent. Its structure, featuring a reactive bromomethyl group and a
stable tetrahydropyran (THP) ring, makes it a valuable building block for introducing the
tetrahydropyran-4-ylmethyl moiety into a variety of molecules. The THP scaffold is of particular
interest in drug discovery as it can serve as a bioisostere for other cyclic systems, potentially
improving the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion -
ADME) of drug candidates.[1] This document provides detailed application notes and protocols
for the use of 4-(bromomethyl)tetrahydropyran in the alkylation of various nucleophiles, a
key step in the synthesis of biologically active compounds.

Core Applications in Drug Discovery

The introduction of the tetrahydropyran moiety can enhance the metabolic stability and
solubility of drug candidates. 4-(Bromomethyl)tetrahydropyran serves as a key intermediate
in the synthesis of a range of biologically active molecules, including antibacterial agents, anti-
tumor drugs, and compounds targeting the nervous system.[2]

A significant application lies in the development of antagonists for the Transient Receptor
Potential Melastatin 8 (TRPM8), an ion channel implicated in neuropathic pain and other
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sensory disorders.[3][4] The tetrahydropyran group is incorporated into these antagonists to
modulate their physicochemical properties.

Furthermore, this reagent is employed in the synthesis of heterocyclic compounds, such as
1,2,4-oxadiazole derivatives, which are known to possess a wide spectrum of pharmacological
activities.[5][6]

Experimental Protocols

The following sections detail protocols for the alkylation of various nucleophiles using 4-
(bromomethyl)tetrahydropyran.

O-Alkylation of Phenols

The O-alkylation of phenols with 4-(bromomethyl)tetrahydropyran introduces a
tetrahydropyran-4-ylmethoxy group, which can be found in various pharmacologically active
compounds. The reaction typically proceeds via a Williamson ether synthesis mechanism.

General Protocol for O-Alkylation:

A phenol is deprotonated with a suitable base to form a more nucleophilic phenoxide, which
then undergoes nucleophilic substitution with 4-(bromomethyl)tetrahydropyran.

Example: Synthesis of 4-((p-tolyloxy)methyl)tetrahydro-2H-pyran

Click to download full resolution via product page

Materials:

p-Cresol

4-(Bromomethyl)tetrahydropyran

Potassium Carbonate (K2CO3s), anhydrous

N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na2S0a)

Silica gel for column chromatography

Procedure:

To a solution of p-cresol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate
(2.0 eq).

 Stir the suspension at room temperature for 30 minutes.
e Add 4-(bromomethyl)tetrahydropyran (1.2 eq) dropwise to the reaction mixture.

o Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by
Thin Layer Chromatography (TLC).

o After completion, cool the reaction mixture to room temperature and pour it into water.
o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by silica gel column chromatography to afford the desired ether.
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Temp.
Substrate Product Base Solvent (oc)p Time (h) Yield (%)

4-((p-
tolyloxy)me

p-Cresol thyDtetrahy  K2COs DMF 80 12 ~75-85
dro-2H-

pyran

4-
(phenoxym
Phenol ethyl)tetrah  K2COs DMF 80 12 ~80-90
ydro-2H-
pyran

4-((4-
4- chlorophen
Chlorophe oxy)methyl  Cs2COs Acetonitrile 60 8 ~85-95
nol )tetrahydro

-2H-pyran

Note: Yields are typical and may vary based on reaction scale and purification efficiency.

N-Alkylation of Amines

N-alkylation with 4-(bromomethyl)tetrahydropyran is a common strategy for the synthesis of
compounds containing a tetrahydropyran-4-ylmethyl)amine moiety. This is particularly relevant
in the development of ligands for G-protein coupled receptors.

General Protocol for N-Alkylation:

A primary or secondary amine is reacted with 4-(bromomethyl)tetrahydropyran in the
presence of a base to neutralize the hydrobromic acid formed during the reaction.

Example: Synthesis of 1-((tetrahydro-2H-pyran-4-yl)methyl)piperidine

Click to download full resolution via product page
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Materials:

Piperidine

e 4-(Bromomethyl)tetrahydropyran

o Potassium Carbonate (K2CO3), anhydrous

e Acetonitrile, anhydrous

o Dichloromethane

e Saturated aqueous sodium bicarbonate solution
e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

e To a solution of piperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium
carbonate (1.5 eq).

 Stir the suspension at room temperature.

e Slowly add a solution of 4-(bromomethyl)tetrahydropyran (1.1 eq) in anhydrous
acetonitrile to the mixture.

 Stir the reaction at room temperature for 24 hours or until completion as monitored by TLC.
« Filter off the inorganic salts and wash the solid with acetonitrile.
e Concentrate the filtrate under reduced pressure.

o Dissolve the residue in dichloromethane and wash with saturated aqueous sodium
bicarbonate solution.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the
crude product, which can be further purified by distillation or column chromatography.
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. Temp. . .
Amine Product Base Solvent °C) Time (h) Yield (%)

1-
((tetrahydr

- 0-2H- ",

Piperidine K2COs Acetonitrile  RT 24 ~70-80
pyran-4-

yl)methyl)pi
peridine

4-
((tetrahydr
) 0-2H-
Morpholine K2COs DMF RT 18 ~75-85
pyran-4-
yl)methyl)

morpholine

N_
((tetrahydr
. 0-2H- -
Aniline DIPEA Acetonitrile 50 12 ~60-70
pyran-4-
yl)methyl)a

niline

Note: Yields are typical and may vary. DIPEA (N,N-Diisopropylethylamine) is often used for less
nucleophilic amines.

S-Alkylation of Thiols

The S-alkylation of thiols with 4-(bromomethyl)tetrahydropyran produces thioethers, which
are important intermediates in organic synthesis and can be found in various biologically active
molecules.

General Protocol for S-Alkylation:

A thiol is converted to its more nucleophilic thiolate salt using a base, which then reacts with 4-
(bromomethyl)tetrahydropyran.
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Example: Synthesis of 4-(((phenylthio)methyl)tetrahydro-2H-pyran)

Click to download full resolution via product page

Materials:

Thiophenol

e 4-(Bromomethyl)tetrahydropyran

e Sodium hydride (NaH), 60% dispersion in mineral olil
o Tetrahydrofuran (THF), anhydrous

e Saturated aqueous ammonium chloride solution

o Ethyl acetate

e Brine

e Anhydrous magnesium sulfate (MgSQOa)

Procedure:

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at O °C, add a solution of
thiophenol (1.0 eq) in anhydrous THF dropwise.

¢ Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
e Cool the mixture back to 0 °C and add 4-(bromomethyl)tetrahydropyran (1.1 eq) dropwise.
» Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

o Upon completion, carefully quench the reaction by the slow addition of saturated aqueous
ammonium chloride solution.

o Extract the aqueous layer with ethyl acetate (3 x 30 mL).
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o Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

» Purify the residue by flash column chromatography to obtain the desired thioether.

Thiol

Product

Base

Solvent

Temp.

°C) Time (h)

Yield (%)

Thiophenol

4-
(((phenylthi
o)methyl)te
trahydro-
2H-pyran)

NaH

THF

RT 5

~85-95

4-
Methylbenz

enethiol

4-(((p-
tolylthio)me
thyltetrahy
dro-2H-

pyran)

K2COs

DMF

RT 6

~90-98

Cyclohexa

nethiol

4-
(((cyclohex
ylthio)meth
yltetrahydr
0-2H-
pyran)

NaH

THF

RT 8

~80-90

Note: Yields are typical. For less acidic thiols, a stronger base like NaH may be required.

Application in the Synthesis of 1,2,4-Oxadiazole
Derivatives

4-(Bromomethyl)tetrahydropyran can be used to alkylate pre-formed heterocyclic systems.

An example is the synthesis of 4-((5-(4-chlorophenyl)-1,2,4-oxadiazol-3-

yl)methyl)tetrahydropyran, a compound with potential biological activity. This synthesis involves

a two-step process starting from a hydroxymethyl-oxadiazole intermediate.

Protocol: Synthesis of 4-((5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)tetrahydropyran
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Click to download full resolution via product page

Note: A direct, one-step protocol for the alkylation of a pre-formed oxadiazole with 4-
(bromomethyl)tetrahydropyran was not readily available in the searched literature. The
above diagram illustrates a plausible synthetic route where the bromomethyl group is first
installed on the oxadiazole, followed by a conceptual alkylation step. A more direct route would
involve the alkylation of a suitable nucleophilic precursor of the tetrahydropyran moiety with a
bromomethyl-oxadiazole.

A more practical approach found in the literature involves the alkylation of a nucleophilic
heterocycle with 4-(bromomethyl)tetrahydropyran. For instance, a mercapto-thiadiazole can
be S-alkylated.

Example: Synthesis of 2-((tetrahydro-2H-pyran-4-yl)methylthio)-5-methyl-1,3,4-thiadiazole
Procedure:

o To a solution of 5-methyl-1,3,4-thiadiazole-2-thiol (1.0 eq) in a suitable solvent such as DMF,
add a base like potassium carbonate (1.5 eq).

 Stir the mixture at room temperature for 30 minutes.

e Add 4-(bromomethyl)tetrahydropyran (1.1 eq) and continue stirring at room temperature
for 12-18 hours.

» Monitor the reaction by TLC. Upon completion, perform an aqueous workup as described in
the previous protocols.

 Purify the crude product by column chromatography.
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Heterocy Temp. . .
Product Base Solvent Time (h) Yield (%)
cle (°C)
2-
(((tetrahydr
0-2H-
5-Methyl- 4
ran-4-
1,3,4- Py
o y)methyl)t ~ K2COs DMF RT 16 ~85-95
thiadiazole- ]
) hio)-5-
2-thiol
methyl-
1,3,4-
thiadiazole

Safety Information

4-(Bromomethyl)tetrahydropyran is a corrosive and toxic chemical. It should be handled with
appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab
coat, in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. In case of
contact, rinse the affected area immediately with copious amounts of water.

Conclusion

4-(Bromomethyl)tetrahydropyran is a valuable alkylating agent for the introduction of the
tetrahydropyran-4-ylmethyl moiety into a wide range of organic molecules. Its application is
particularly relevant in the field of drug discovery, where the tetrahydropyran scaffold can be
used to optimize the pharmacokinetic properties of drug candidates. The protocols provided
herein offer a starting point for the use of this reagent in the synthesis of novel compounds with
potential therapeutic applications. Researchers should optimize the reaction conditions for their
specific substrates to achieve the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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